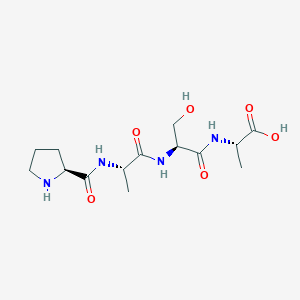
L-Prolyl-L-alanyl-L-seryl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry. One common approach is the Strecker synthesis, which involves the formation of α-aminonitriles followed by hydrolysis to yield the corresponding amino acids . This method is promoted by acid and requires the generation of hydrogen cyanide in situ from cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, metal-free catalytic systems using sodium iodide have been reported to achieve high yields in the selective transformation of bio-based lactic acid to propionic acid . Such methods can be adapted for the synthesis of more complex compounds like (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The carboxyl group can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid catalysts like sulfuric acid or ion exchange resins can facilitate esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide groups can produce primary amines.
Aplicaciones Científicas De Investigación
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its chiral centers make it useful in studying stereochemistry and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Propionic acid: A simpler analog with fewer functional groups.
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring structure.
Lactic acid: Contains a hydroxyl group and a carboxyl group but lacks the amide functionalities.
Uniqueness
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is unique due to its multiple chiral centers and functional groups, which confer specific stereochemical properties and reactivity. This makes it a valuable compound for studying complex biochemical interactions and developing specialized pharmaceuticals.
Propiedades
Número CAS |
918661-84-4 |
|---|---|
Fórmula molecular |
C14H24N4O6 |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O6/c1-7(16-12(21)9-4-3-5-15-9)11(20)18-10(6-19)13(22)17-8(2)14(23)24/h7-10,15,19H,3-6H2,1-2H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
Clave InChI |
JDZDMCVZNSHHNJ-XKNYDFJKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
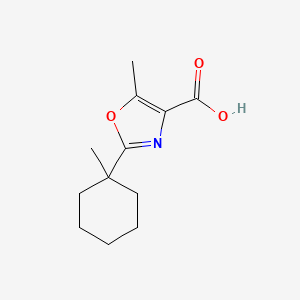
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
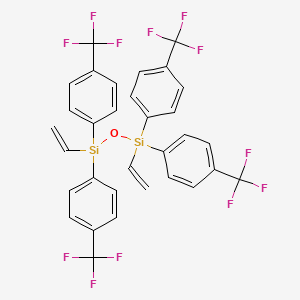
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
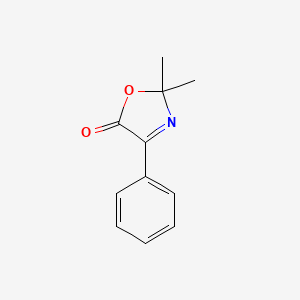
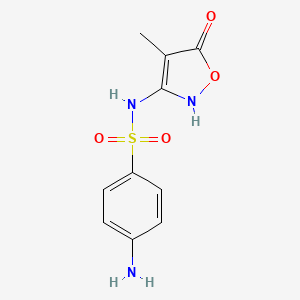
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
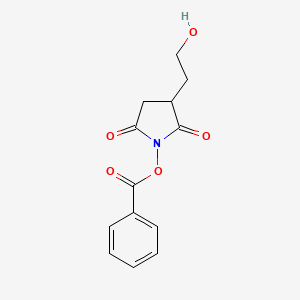
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
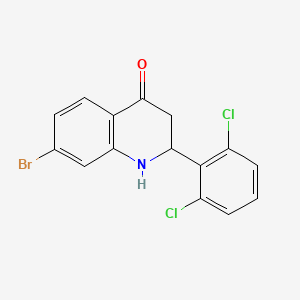
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
